N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
Historical Development of Triazoloquinoxaline Research
The investigation of triazoloquinoxaline derivatives began with early 21st-century studies identifying their potential as adenosine receptor antagonists. Initial work focused on 1,2,4-triazolo[1,5-a]quinoxaline (TQX) scaffolds, where substitutions at positions 2 and 4 demonstrated modulatory effects on human A3 adenosine receptor (hA3AR) affinity. For instance, 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one emerged as a potent hA3AR antagonist (Ki = 1.3 nM) with >1,000-fold selectivity over hA1 and hA2A subtypes. Subsequent structural simplification efforts revealed that while tricyclic TQX systems maintained high receptor affinity, their 1,2,4-triazole analogs showed reduced potency, underscoring the importance of the fused quinoxaline ring for target engagement.
The 2010s saw diversification into antimicrobial and anticancer applications. Modifications introducing sulfanyl acetamide side chains, as seen in the subject compound, emerged from strategies to enhance DNA intercalation and topoisomerase II inhibition. Parallel synthetic advancements, such as one-pot cyclization methods using 1-azido-2-isocyanoarenes, enabled efficient generation of triazoloquinoxaline cores with diverse functionalizations.
Significance of Triazolo[4,3-a]Quinoxaline Scaffold in Drug Discovery
The triazolo[4,3-a]quinoxaline system provides a privileged scaffold due to:
- Biopharmaceutical versatility : The planar tricyclic core facilitates π-π stacking with biological targets, while nitrogen atoms enable hydrogen bonding. This dual functionality supports interactions with diverse targets, including GPCRs, kinases, and nucleic acids.
- Synthetic tractability : Position 4 allows regioselective modifications through nucleophilic substitution, enabling rapid SAR exploration. For example, sulfanyl groups at this position enhance DNA binding affinity in intercalators like compound 7e (IC50 = 29.06 µM).
- Pharmacokinetic optimization : The scaffold’s moderate lipophilicity (clogP ≈ 2–3) balances membrane permeability and aqueous solubility, particularly when paired with polar substituents like the cyanophenyl group in the subject compound.
Recent studies highlight scaffold derivatives with sub-micromolar activities against Staphylococcus aureus biofilms and triple-negative breast cancer cells, validating its broad therapeutic potential.
Rationale for Structure-Based Design Principles
The subject compound’s design reflects three key principles:
1. Core stabilization : The 1-(propan-2-yl) group at position 1 introduces steric hindrance, reducing metabolic oxidation of the triazole ring while maintaining planarity for target interaction.
2. Pharmacophore extension : The 4-sulfanylacetamide side chain extends from position 4, providing:
- Hydrogen bond donors/acceptors via the thioether and amide groups
- Conformational flexibility for optimal target fitting
- Enhanced water solubility through the terminal cyanophenyl moiety
3. Electronic modulation : The 4-cyanophenyl group withdraws electron density, polarizing the acetamide carbonyl and strengthening hydrogen bonds with target residues.
Table 1 : Structural Features and Functional Roles in the Subject Compound
Research Importance in Heterocyclic Medicinal Chemistry
This compound exemplifies three trends in modern heterocyclic drug design:
Scaffold hybridization : Merging triazole and quinoxaline pharmacophores capitalizes on their complementary bioactivities—triazoles for antimicrobial effects and quinoxalines for CNS target engagement.
Position-selective diversification : Unlike early TQX derivatives limited to positions 2 and 5, contemporary designs exploit position 4 for appending functional groups without disrupting core-target interactions.
Computational integration : Molecular docking studies guide side chain optimization. For example, simulations show the 4-sulfanylacetamide moiety forming hydrogen bonds with DNA backbone phosphates or adenosine receptor Glu172.
Ongoing research aims to expand this scaffold’s applicability through:
- Introduction of fluorinated groups to enhance blood-brain barrier penetration
- Development of asymmetric synthesis routes for chiral derivatives
- Exploration of photodynamic therapy applications via heavy atom incorporation
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c1-13(2)19-25-26-20-21(24-16-5-3-4-6-17(16)27(19)20)29-12-18(28)23-15-9-7-14(11-22)8-10-15/h3-10,13H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYBQMVHQPRTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide (CAS Number: 1359015-61-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, particularly focusing on its activity as an inhibitor of specific enzymes and its cytotoxic effects in various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N6OS. The compound features a triazoloquinoxaline core which is known for its diverse biological activities.
1. Enzyme Inhibition
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit significant enzyme inhibition properties. Notably:
- Aldosterone Synthase Inhibition : The compound has been identified as an inhibitor of aldosterone synthase, which plays a crucial role in regulating blood pressure and electrolyte balance. This inhibition could have therapeutic implications in treating conditions like hypertension and heart failure .
- Aromatase Inhibition : It also shows potential as an aromatase inhibitor, suggesting applications in hormone-dependent cancers such as breast cancer .
2. Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- A375 Melanoma Cell Line : The compound demonstrated significant cytotoxicity at concentrations around 10 µM. Specifically, it reduced cell viability to approximately 6%, indicating strong anti-proliferative effects .
- Other Cancer Cell Lines : Additional studies on other cell lines have shown varying degrees of efficacy. For instance, certain derivatives of the triazoloquinoxaline scaffold have exhibited promising results against different types of cancer cells .
Research Findings
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models, suggesting a broader spectrum of pharmacological effects beyond oncology .
- Adenosine Receptor Antagonism : Some derivatives have been evaluated for their ability to act as selective antagonists at human A3 adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazoloquinoxaline scaffold exhibit significant anticancer properties. For example, derivatives of this scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In particular, studies have demonstrated that certain analogs can effectively target breast cancer cells (MDA-MB-231) by inducing cell cycle arrest and modulating apoptotic pathways .
Antimicrobial Activity
N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide has also been evaluated for its antimicrobial properties. The presence of the triazole moiety is associated with enhanced activity against a range of bacterial strains. Preliminary investigations suggest that modifications to the core structure may lead to compounds with improved efficacy against resistant bacterial strains .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, compounds based on the triazoloquinoxaline framework have shown promise as anti-inflammatory agents and modulators of neurodegenerative diseases. Their ability to interact with various biological targets makes them suitable candidates for further pharmacological exploration .
Case Study 1: Anticancer Activity Evaluation
In a recent study published in RSC Advances, researchers synthesized several derivatives based on the triazoloquinoxaline scaffold and evaluated their cytotoxic effects against MDA-MB-231 cells. One particular compound exhibited significantly higher cytotoxicity than established drugs like Erlotinib and induced apoptosis through specific molecular pathways involving PARP-1 and EGFR inhibition .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The study revealed that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation and nucleophilic substitution:
| Reaction Type | Conditions/Reagents | Product Formed | Reference Support |
|---|---|---|---|
| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 0–25°C | Sulfoxide derivative | |
| Oxidation to sulfone | mCPBA, DCM, 0°C to RT | Sulfone derivative | |
| Nucleophilic substitution | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Alkylated thioether products |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, while substitution involves cleavage of the C–S bond under basic conditions.
Acetamide Functional Group Reactivity
The acetamide moiety participates in hydrolysis and condensation:
-
Key Observation : Hydrolysis rates depend on steric hindrance from the triazoloquinoxaline core.
Triazoloquinoxaline Core Modifications
The fused heterocycle undergoes electrophilic substitution and alkylation:
-
Regioselectivity : Electrophiles preferentially attack position 3 of the quinoxaline ring due to electron-rich aromatic systems .
4-Cyanophenyl Substituent Reactivity
The cyano group enables reduction and hydrolysis:
-
Catalytic Influence : The electron-withdrawing cyano group directs electrophilic attacks to the meta position .
Cross-Coupling Reactions
The compound’s halogen-free structure limits traditional coupling pathways, but the sulfanyl group enables:
Stability Under Physiological Conditions
Hydrolytic Stability (pH 7.4, 37°C):
-
Sulfanyl group: Stable for >24h
-
Acetamide: 15% hydrolysis after 24h
Oxidative Stability : Rapid sulfoxide formation occurs in H<sub>2</sub>O<sub>2</sub>-containing buffers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Aromatic Ring Modifications
- N-(4-fluorophenyl) analog: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide () Substituents: Fluorophenyl (electron-withdrawing) and bis-triazoloquinoxaline core. Activity: Potent TopoII inhibition, G2/M phase arrest, and apoptosis in Caco-2 cells . Comparison: The fluorophenyl group may reduce steric hindrance compared to cyanophenyl, but the bis-triazolo core likely enhances DNA intercalation.
- N-(4-acetylphenyl) analog: N-(4-acetylphenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide () Substituents: Acetylphenyl (electron-withdrawing) and phenyl-triazoloquinoxaline. Molecular Weight: 453.52 g/mol. Comparison: The acetyl group may improve solubility but reduce binding affinity compared to cyanophenyl due to steric bulk .
- N-(4-chloro-2-(trifluoromethyl)phenyl) analog: N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide () Substituents: Chloro-trifluoromethylphenyl (strongly electron-withdrawing) and propan-2-yl-triazoloquinoxaline.
Core and Side-Chain Variations
- Bis-triazoloquinoxaline analog (): The bis-triazolo core increases planarity, improving DNA intercalation and TopoII inhibition. However, this modification may reduce metabolic stability compared to the single-triazolo core in the target compound .
- Propan-2-yl vs. phenyl substitution : The propan-2-yl group in the target compound likely enhances solubility and reduces steric hindrance compared to phenyl substituents in analogs from .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide, and how is its purity and structural integrity validated?
- Methodological Answer : The synthesis typically involves cyclocondensation of 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with 2-chloro-N-(4-cyanophenyl)acetamide in a polar aprotic solvent (e.g., DMF) under reflux, using a base like potassium carbonate to facilitate nucleophilic substitution . Post-synthesis, purity is validated via HPLC (≥95% purity threshold), while structural confirmation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for analogous triazoloquinoxaline derivatives .
Q. Which in vitro models are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Standard cytotoxicity assays using tumor cell lines (e.g., Caco-2, HePG-2, or Hep-2) via MTT or SRB assays are recommended. IC values are calculated to quantify potency. For anti-inflammatory or anti-exudative activity, lipopolysaccharide (LPS)-induced cytokine release in macrophages or formalin-induced edema models in rodents (e.g., rat paw edema) are employed, with compound administration at 10–50 mg/kg doses .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR (DMSO- or CDCl) to confirm proton environments and carbon frameworks. IR spectroscopy verifies functional groups (e.g., C≡N stretch at ~2200 cm) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. LC-MS detects trace impurities and validates molecular ion peaks .
Advanced Research Questions
Q. How does this compound inhibit Topoisomerase II (TopoII), and what experimental approaches confirm its mechanism?
- Methodological Answer : The triazoloquinoxaline core intercalates DNA, disrupting TopoII-mediated DNA relaxation. Confirmatory assays include:
- TopoII Decatenation Assay : Use kinetoplast DNA (kDNA) to observe inhibition of decatenation via gel electrophoresis .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation in treated Caco-2 cells .
- Cell Cycle Analysis : DNA content staining (propidium iodide) reveals G2/M phase arrest, a hallmark of TopoII inhibition .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral/intraperitoneal), plasma half-life (LC-MS/MS), and tissue distribution in rodent models. Poor solubility may necessitate formulation optimization (e.g., PEGylation) .
- Metabolite Identification : Use liver microsomes or hepatocytes to identify active/inactive metabolites. CYP450 inhibition assays assess metabolic stability .
- Dose-Response in Vivo : Compare efficacy in multiple models (e.g., xenografts vs. chemically induced inflammation) to validate target engagement .
Q. What structure-activity relationship (SAR) insights guide optimization of triazoloquinoxaline derivatives?
- Methodological Answer :
- Substituent Variation : Replace the 4-cyanophenyl group with fluorophenyl (enhances TopoII inhibition) or methoxyphenyl (improves solubility). Sulfanyl-to-sulfonyl substitution reduces cytotoxicity but increases metabolic stability .
- Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF) to the quinoxaline ring enhances DNA intercalation, while bulky substituents (e.g., cyclohexyl) reduce off-target effects .
Q. How does X-ray crystallography clarify binding interactions with biological targets?
- Methodological Answer : Co-crystallization with TopoII-DNA complexes reveals key interactions:
- The triazoloquinoxaline core stacks between DNA base pairs via π-π interactions.
- The sulfanylacetamide side chain hydrogen-bonds with TopoII catalytic residues (e.g., Tyr-804 in human TopoIIα) .
- Resolution of 1.8–2.2 Å structures (synchrotron radiation) validates binding poses and informs rational design .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be addressed?
- Methodological Answer :
- Cell Line-Specific Factors : Screen for ATP-binding cassette (ABC) transporter overexpression (e.g., P-glycoprotein) via rhodamine-123 efflux assays. Use transporter inhibitors (e.g., verapamil) to confirm resistance mechanisms .
- Genomic Profiling : RNA-seq or CRISPR screens identify gene expression patterns (e.g., DNA repair pathways) that modulate sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
